TraR Receptor Activation: Potency and Agonist Selectivity Over 32 Analogs
3-Oxo-C8-HSL is the only potent agonist of the TraR receptor among 32 tested structural analogs. It activates a TraR-regulated promoter at concentrations as low as 3.0 nM, while all other compounds require much higher concentrations or are inactive [1]. This establishes its unique and non-substitutable role as the cognate signal in the Agrobacterium QS system.
| Evidence Dimension | TraR-mediated transcriptional activation |
|---|---|
| Target Compound Data | Detectable activation at 3.0 nM; 700 U of enzyme activity at 104 nM [1] |
| Comparator Or Baseline | 32 related AHL compounds, including C8-HSL and 3-oxo-C6-HSL |
| Quantified Difference | Only 3-oxo-C8-HSL was strongly stimulatory; 4 compounds active only at high concentrations; 28 compounds inactive [1] |
| Conditions | Agrobacterium tumefaciens strain expressing wild-type levels of TraR [1] |
Why This Matters
This ensures experimental fidelity; using an alternative AHL would fail to induce the TraR regulon, invalidating functional studies.
- [1] Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of Bacteriology, 180(20), 5398–5405. View Source
